molecular formula C16H10ClFOS B2577915 6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one CAS No. 477864-17-8

6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one

Cat. No.: B2577915
CAS No.: 477864-17-8
M. Wt: 304.76
InChI Key: NWMLGCXELBLUDF-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one is a synthetic organic compound belonging to the thiochromenone family This compound is characterized by the presence of a chlorine atom at the 6th position, a fluorophenyl group at the 3rd position, and a thiochromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2H-thiochromen-4-one and 2-fluorobenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 6-chloro-2H-thiochromen-4-one and 2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiochromenone derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiochromenone derivatives.

    Substitution: Substituted thiochromenone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential biological activities. Studies have shown that thiochromenone derivatives exhibit antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is studied for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and expand their applications.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-[(Z)-(2-bromophenyl)methylidene]-2H-thiochromen-4-one
  • 6-chloro-3-[(Z)-(2-chlorophenyl)methylidene]-2H-thiochromen-4-one
  • 6-chloro-3-[(Z)-(2-methylphenyl)methylidene]-2H-thiochromen-4-one

Uniqueness

Compared to similar compounds, 6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom’s electronegativity and size can affect the compound’s interactions with biological targets, potentially enhancing its efficacy and selectivity.

Properties

IUPAC Name

(3Z)-6-chloro-3-[(2-fluorophenyl)methylidene]thiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFOS/c17-12-5-6-15-13(8-12)16(19)11(9-20-15)7-10-3-1-2-4-14(10)18/h1-8H,9H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMLGCXELBLUDF-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2F)C(=O)C3=C(S1)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=CC=C2F)/C(=O)C3=C(S1)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.